Sekothrixide

Description

Contextualization of Macrolide Natural Products in Chemical Biology

Macrolides represent a significant and diverse family of natural products characterized by a large macrocyclic lactone ring, typically comprising 12 or more atoms. wikidata.orgwikipedia.orgguidetopharmacology.orgmims.com These compounds are predominantly isolated from microorganisms, such as bacteria (e.g., Streptomyces species) and fungi, as well as marine organisms like sponges and dinoflagellates. wikidata.orgwikipedia.orgfishersci.co.uk The chemical diversity within the macrolide class is reflected in their wide array of biological activities, which include antibacterial, antifungal, antiviral, antiparasitic, immunosuppressive, and cytotoxic properties. wikipedia.orgguidetopharmacology.orgmims.comfishersci.co.uk Their potent and varied bioactivities have made macrolides valuable leads in drug discovery and chemical biology research. wikipedia.orgmims.comfishersci.co.uk

Historical Perspective on Sekothrixide Discovery and Significance

This compound was first reported in 1991 by the Seto group, who isolated the compound from a soil-derived bacterium identified as Saccharothrixide sp. CF24. mims.commims.com Initial structural elucidation characterized this compound as a 14-membered macrolactone featuring a complex polyol side chain containing seven consecutive stereocenters. mims.commims.com Chemically, it is also classified as a diterpene lactone or a polyketide. wikipedia.orgwikipedia.org

The initial significance of this compound stemmed from its observed cytotoxic activity. Notably, it demonstrated efficacy against the colchicine-resistant KB-C2 cell line, a model often used in studying multidrug resistance in cancer. mims.commims.com The reported half-maximal inhibitory concentration (IC50) values highlighted this activity:

| Cell Line | Treatment | IC50 (µg/mL) | Citation |

| Colchicine-resistant KB-C2 | Without colchicine (B1669291) presence | 6.5 | mims.commims.com |

| Colchicine-resistant KB-C2 | With 1.5 µg/mL colchicine | 1.0 | mims.commims.com |

Note: Data tables are presented in a static format.

The intricate structure of this compound, particularly the challenging polyol side chain, has made it an attractive target for total synthesis efforts. mims.comfishersci.ca In 2014, the first total synthesis of this compound was accomplished by the Nagumo group. mims.comfishersci.no This synthetic work was crucial not only for providing access to larger quantities of the compound for further study but also because it led to a revision of the originally proposed relative stereoconfiguration at the C4, C6, and C8 positions of the natural product. fishersci.no

Overview of Current Research Landscape on this compound

Current research on this compound continues to focus significantly on synthetic chemistry. The compound's complex architecture, especially the polyol side chain with its multiple contiguous stereocenters, presents considerable synthetic challenges. mims.comfishersci.canih.gov Researchers are actively developing novel and efficient methodologies for constructing these complex fragments and assembling the entire molecule. mims.comfishersci.canih.gov

The cytotoxic activity observed against multidrug-resistant cell lines remains a key aspect driving interest in this compound, suggesting its potential as a lead compound for the development of new therapeutic agents, particularly in the context of overcoming drug resistance in cancer. mims.commims.com While detailed biological mechanisms of action are areas for ongoing investigation, the synthetic accessibility provided by total synthesis efforts is vital for enabling further biological evaluation and potential structure-activity relationship studies.

Structure

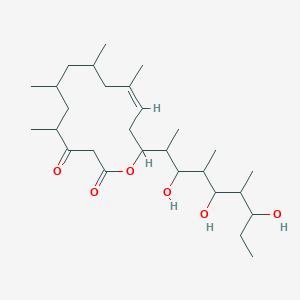

2D Structure

Properties

CAS No. |

139182-77-7 |

|---|---|

Molecular Formula |

C28H50O6 |

Molecular Weight |

482.7 g/mol |

IUPAC Name |

(11Z)-5,7,9,11-tetramethyl-14-(3,5,7-trihydroxy-4,6-dimethylnonan-2-yl)-1-oxacyclotetradec-11-ene-2,4-dione |

InChI |

InChI=1S/C28H50O6/c1-9-23(29)20(6)27(32)22(8)28(33)21(7)25-11-10-16(2)12-17(3)13-18(4)14-19(5)24(30)15-26(31)34-25/h10,17-23,25,27-29,32-33H,9,11-15H2,1-8H3/b16-10- |

InChI Key |

KJKRQOTYPMAJRP-YBEGLDIGSA-N |

SMILES |

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |

Isomeric SMILES |

CCC(C(C)C(C(C)C(C(C)C1C/C=C(\CC(CC(CC(C(=O)CC(=O)O1)C)C)C)/C)O)O)O |

Canonical SMILES |

CCC(C(C)C(C(C)C(C(C)C1CC=C(CC(CC(CC(C(=O)CC(=O)O1)C)C)C)C)O)O)O |

Synonyms |

sekothrixide |

Origin of Product |

United States |

Isolation and Definitive Structural Characterization of Sekothrixide

Isolation Procedures from Natural Sources

The discovery of Sekothrixide began with its isolation from the fermentation products of a microbial source. Standard procedures for extracting secondary metabolites from actinomycete fermentations were employed, which typically involve large-scale cultivation of the producing organism, followed by solvent extraction of the culture broth and mycelium. The crude extract is then subjected to a series of chromatographic techniques to purify the target compound.

This compound was first isolated from an actinomycete strain identified as Saccharothrix sp. nih.govnih.gov. Actinomycetes, particularly those belonging to the genus Saccharothrix, are known for their ability to produce a diverse array of structurally complex and biologically active secondary metabolites. bioresearch.ro The isolation of this compound adds to the growing list of novel macrolides originating from this genus. nih.gov

Spectroscopic Techniques for Initial Structural Elucidation

Following its purification, the planar structure of this compound was pieced together using a combination of modern spectroscopic methods. These techniques provided crucial information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

NMR spectroscopy was instrumental in elucidating the carbon skeleton and the constitution of this compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provided initial information about the types of protons and carbons present in the molecule.

To establish the connectivity between these atoms, a suite of two-dimensional (2D) NMR experiments was utilized. nih.govchemrxiv.org Techniques such as Correlation Spectroscopy (COSY) helped identify proton-proton couplings within spin systems, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were used to establish short-range and long-range correlations between protons and carbons, respectively. This comprehensive analysis allowed for the unambiguous assembly of the molecule's planar structure. nih.gov

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), likely High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), would have provided a highly accurate mass measurement, allowing for the determination of the precise molecular formula of the natural product. nih.gov This information is fundamental for any structural elucidation effort.

Stereochemical Assignment and Revisions through Synthetic and Computational Approaches

While spectroscopy defined the planar structure, determining the three-dimensional arrangement of atoms, or stereochemistry, proved to be a significant challenge. The molecule contains seven contiguous asymmetric centers in its side chain and additional stereocenters within its 14-membered lactone ring, making the assignment a complex task. nih.govacs.org

The initial proposal for the stereochemistry of the three chiral methyl groups within the macrolide ring at positions C4, C6, and C8 was (4R, 6S, 8R). acs.org This assignment was likely based on computational conformational analysis and biosynthetic considerations, such as comparisons to established models for macrolide stereochemistry. acs.orgsapub.org However, this initial hypothesis was later challenged by total synthesis.

| Chiral Center | Originally Proposed Configuration acs.org | Revised (Correct) Configuration acs.org |

|---|---|---|

| C4 | R | S |

| C6 | S | R |

| C8 | R | S |

Structural Revisions Based on Total Synthesis Findings

The initial structural elucidation of this compound, a 14-membered macrolide, was based on spectroscopic analysis. However, the definitive confirmation and, ultimately, the correction of its stereochemistry were achieved through the rigors of total synthesis. The process of synthesizing the proposed structure and comparing its properties to the natural product unequivocally demonstrated discrepancies, leading to a necessary revision of the assigned stereocenters.

The first total synthesis of the originally proposed structure of this compound was a critical undertaking that ultimately led to the revision of its stereochemistry. nih.govacs.org This synthetic endeavor revealed that the spectroscopic data of the synthesized molecule did not match that of the natural product, prompting a re-evaluation of the assigned stereocenters at C4, C6, and C8. nih.govacs.org

A research group accomplished the first total synthesis of this compound. acs.org Their strategy involved a convergent approach, assembling two key fragments, a left segment and a right segment, which were then combined and cyclized to form the 14-membered macrolactone core. acs.orgbohrium.com The construction of the seven contiguous asymmetric centers in the side chain was a significant challenge, addressed through the strategic use of epoxide ring-opening reactions. nih.govacs.org

Upon completion of the synthesis of the initially proposed structure, a comparative analysis was conducted against the natural isolate. bohrium.com Critical differences were observed in the 1H and 13C NMR spectra between the synthetic material and natural this compound. bohrium.com This disparity was a clear indication that the originally assigned structure was incorrect. Further investigation and synthesis of other diastereomers led to the successful synthesis of a compound whose spectroscopic data and optical rotation were identical to those of natural this compound. acs.org The optical rotation of the synthetic this compound was [α]D = -46.4 (c = 0.18, MeOH), which corresponded well with the natural product's optical rotation of [α]D = -45.1 (c = 1.00, MeOH). acs.org This successful synthesis unequivocally established the correct relative and absolute configurations of this compound. acs.org The revision specifically corrected the stereochemistry at positions C4, C6, and C8. nih.gov

| Position | Originally Proposed Stereochemistry | Revised Stereochemistry |

| C4 | Incorrectly Assigned | Corrected based on synthesis |

| C6 | Incorrectly Assigned | Corrected based on synthesis |

| C8 | Incorrectly Assigned | Corrected based on synthesis |

Table 2: Key Spectroscopic Data Comparison

| Data Type | Natural this compound | Synthesized Originally Proposed Structure | Synthesized Revised Structure (this compound) |

| 1H NMR | Matches Revised Structure | Mismatched | Matches Natural Product |

| 13C NMR | Matches Revised Structure | Mismatched | Matches Natural Product |

| Optical Rotation | [α]D = -45.1 (c = 1.00, MeOH) | Not reported as matching | [α]D = -46.4 (c = 0.18, MeOH) |

Biosynthetic Investigations of Sekothrixide

Proposed Biosynthetic Pathways of the Macrolactone Core

The 14-membered macrolactone core of Sekothrixide is proposed to be assembled by a Type I modular polyketide synthase. Polyketides are biosynthetically derived from the repeated condensation of short-chain carboxylic acid units, primarily acetate and propionate. nih.gov The assembly of the polyketide chain follows a sequential, assembly-line-like process, where each module of the PKS is responsible for the incorporation and modification of a specific extender unit.

The biosynthesis is initiated by a loading module that primes the PKS with a starter unit, likely acetyl-CoA or propionyl-CoA. Subsequently, a series of extension modules catalyze the addition of further acyl-CoA extender units. The specific extender unit incorporated at each step is determined by the acyltransferase (AT) domain within each module. Based on the carbon skeleton of this compound, a combination of malonyl-CoA and methylmalonyl-CoA extender units is predicted.

The growing polyketide chain is passed from one module to the next, with each module carrying out a specific set of chemical transformations. These modifications, including reductions and dehydrations, are catalyzed by a set of optional domains within each module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. The presence or absence of these domains in each module dictates the final structure of the polyketide backbone.

After the final extension, a thioesterase (TE) domain at the C-terminus of the PKS catalyzes the release and concomitant macrolactonization of the linear polyketide chain to form the characteristic 14-membered ring of this compound.

Table 1: Proposed Precursor Units for the Biosynthesis of the this compound Macrolactone Core

| Position in Core | Proposed Precursor |

| Starter Unit | Propionyl-CoA |

| Extender Unit 1 | Methylmalonyl-CoA |

| Extender Unit 2 | Malonyl-CoA |

| Extender Unit 3 | Methylmalonyl-CoA |

| Extender Unit 4 | Malonyl-CoA |

| Extender Unit 5 | Methylmalonyl-CoA |

| Extender Unit 6 | Malonyl-CoA |

This table presents a hypothetical sequence of precursor units based on the structure of the this compound macrolactone core and general principles of polyketide biosynthesis.

Enzymatic Machinery and Polyketide Synthase (PKS) Involvement

The biosynthesis of this compound is hypothesized to be carried out by a large, multifunctional enzyme complex known as a modular Type I polyketide synthase (PKS). wikipedia.org These PKSs are organized into modules, with each module responsible for one cycle of polyketide chain elongation.

Each module contains a set of core domains that are essential for chain extension:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm and presents it to the various catalytic domains.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two or three carbons.

In addition to these core domains, modules may contain optional reductive domains that modify the β-keto group formed after each condensation:

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these reductive domains within each module of the this compound PKS would determine the pattern of oxygenation and saturation along the macrolactone backbone. The final step of the assembly is catalyzed by a Thioesterase (TE) domain, which releases the completed polyketide chain from the PKS and facilitates the intramolecular esterification to form the macrolactone ring.

Table 2: Proposed Domain Organization of the this compound Polyketide Synthase

| Module | KS | AT | DH | ER | KR | ACP | Proposed Function |

| Loading | - | Propionyl | - | - | - | ✓ | Selects and loads the starter unit. |

| 1 | ✓ | Methylmalonyl | ✓ | ✓ | ✓ | ✓ | Extends the chain and fully reduces the β-keto group. |

| 2 | ✓ | Malonyl | ✓ | - | ✓ | ✓ | Extends the chain and forms a hydroxyl group. |

| 3 | ✓ | Methylmalonyl | ✓ | ✓ | ✓ | ✓ | Extends the chain and fully reduces the β-keto group. |

| 4 | ✓ | Malonyl | - | - | ✓ | ✓ | Extends the chain and forms a hydroxyl group. |

| 5 | ✓ | Methylmalonyl | ✓ | - | ✓ | ✓ | Extends the chain and forms a hydroxyl group. |

| 6 | ✓ | Malonyl | - | - | - | ✓ | Extends the chain, leaving a keto group. |

| TE | - | - | - | - | - | - | Catalyzes macrolactonization and releases the final product. |

This table represents a hypothetical modular organization for the this compound PKS based on its chemical structure. The presence or absence of reductive domains (DH, ER, KR) is speculative.

Biosynthesis of the Polyol Side Chain

A distinctive feature of the this compound structure is its long polyol side chain. The biosynthesis of such repeating 1,3-polyol structures is a common feature in polyketide natural products. nih.gov It is proposed that this side chain is also assembled by the modular PKS, through the programmed use of ketoreductase domains in successive modules.

For each two-carbon unit added to the growing polyketide chain that will become part of the polyol side chain, the corresponding PKS module would contain an active KR domain to reduce the newly formed β-keto group to a hydroxyl group. The stereochemistry of these hydroxyl groups is determined by the specific type of KR domain present in each module. The consistent 1,3-diol pattern suggests a highly controlled and repetitive action of the PKS machinery.

It is also possible that post-PKS modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, could contribute to the final oxidation pattern of the side chain. However, the modular nature of PKSs provides a direct and elegant mechanism for the stereocontrolled synthesis of such polyol chains. The precise sequence of modules and the specific types of KR domains within the this compound PKS gene cluster would ultimately dictate the exact stereochemical configuration of the polyol side chain.

Chemical Synthesis of Sekothrixide and Analogs

Seminal Total Syntheses of Sekothrixide

The initial total syntheses of this compound were crucial in confirming and revising its proposed structure and relative stereochemistry. nih.govresearchgate.net

Terayama et al. (2014) Approach and Key Transformations

The first total synthesis of this compound was reported by the Nagumo group, including Terayama, in 2014. oup.comoup.comnih.gov This landmark synthesis utilized ring-opening reactions of epoxides as key transformations to construct the seven contiguous asymmetric centers in the side chain. nih.gov The synthesis involved the assembly of a left segment and a right segment, followed by a ring-closing metathesis (RCM) reaction to form the 14-membered lactone ring containing an E-trisubstituted olefin. nih.gov The results of this synthesis led to a revision of the stereochemistry at the C4, C6, and C8 positions in the originally proposed structure of natural this compound. nih.gov While a significant achievement, this initial route was noted as having room for improvement in terms of step economy. oup.comoup.com

Advanced Methodologies for Stereoselective Fragment Synthesis

Efficient and stereoselective synthesis of the individual fragments of this compound is paramount for accessing the complete molecule. This compound is typically divided into a C1-C10 macrolactone segment and a C11-C21 polyol side chain fragment for synthetic purposes. oup.com

Iterative Synthesis of the C11-C21 Polyol Side Chain Fragment

The C11-C21 polyol side chain of this compound is characterized by seven consecutive stereocenters, making its stereoselective synthesis a significant challenge. oup.comoup.com Iterative approaches have been developed to efficiently construct this complex fragment. oup.comoup.comresearchgate.netcolab.ws

A notable iterative approach for the synthesis of the C11-C21 polyol fragment of this compound is based on the iridium-catalyzed hydrosilylation of morpholine (B109124) amides. oup.comoup.comresearchgate.netcolab.wsresearchgate.net This strategy is designed to build the polyketide chain with consecutive stereocenters. oup.comresearchgate.net Each iteration in this approach typically involves an aldol (B89426) reaction, followed by the iridium-catalyzed hydrosilylation of a morpholine amide to regenerate an aldehyde, which is then used in the subsequent round. oup.comresearchgate.netcolab.wsresearchgate.net

Key Reaction Strategies Employed in this compound Synthesis

The total synthesis of this compound relies on several key reaction strategies to assemble its macrolactone ring and construct the stereochemically rich polyol side chain. These strategies enable the precise formation of carbon-carbon bonds and the control of stereochemistry at multiple centers.

Macrocyclic Ring-Closing Metathesis (RCM) in Lactone Formation

Macrocyclic ring-closing metathesis (RCM) has been a pivotal reaction in the synthesis of the 14-membered lactone core of this compound. This reaction involves the intramolecular coupling of two terminal or internal olefins to form a cyclic olefin. In the context of this compound synthesis, RCM was utilized to assemble the macrocyclic ring from a linear ester precursor containing two olefinic functionalities. wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.be The RCM reaction proceeded stereoselectively to generate the E-trisubstituted olefin within the 14-membered lactone ring. wikipedia.org This strategy has proven effective for constructing macrocyclic structures found in various natural products. fishersci.ca

Gilman Reagent Applications in Carbon-Carbon Bond Formation

Gilman reagents, which are organocopper lithium compounds (R₂CuLi), are valuable tools in organic synthesis for facilitating carbon-carbon bond formation through various mechanisms, including conjugate addition and SN2-type reactions. nih.gov In the synthesis of this compound, Gilman reagents have been employed, particularly in the construction of the polyol side chain. nih.govwikipedia.orgfishersci.cafishersci.fiwikidata.orgfishersci.ca Their application allows for the formation of new carbon-carbon bonds with control over regioselectivity and stereochemistry. nih.gov

Regioselective Epoxide Ring Opening Reactions

A significant application of Gilman reagents in this compound synthesis is their use in regioselective epoxide ring opening reactions. nih.govwikipedia.orgfishersci.cafishersci.fiwikidata.orgfishersci.ca Epoxides are versatile intermediates that can be opened by various nucleophiles, but achieving high regioselectivity can be challenging, especially in complex molecules. Gilman reagents have been shown to effectively open epoxides in a regioselective manner, leading to the formation of 1,2- or 1,3-diols. nih.gov This strategy was crucial for introducing methyl groups and establishing specific stereocenters in the C11-C21 polyol fragment of this compound. nih.govwikipedia.orgfishersci.befishersci.ca One synthetic route highlighted the strategic utilization of regioselective coupling of a TMS-protected epoxy secondary alcohol with a Gilman reagent. wikipedia.orgfishersci.cafishersci.fifishersci.cawikidata.org

Stereoselective Alkylation and Aldol Reactions

Stereoselective alkylation and aldol reactions are fundamental carbon-carbon bond forming reactions that allow for the controlled introduction of alkyl groups and the construction of β-hydroxy carbonyl systems, respectively, with defined stereochemistry. These reactions were integral to the synthesis of both the C1-C10 and C11-C21 segments of this compound. wikipedia.orgfishersci.beamericanelements.comontosight.aifishersci.fiamericanelements.com Stereoselective methylation, for instance, was employed in the synthesis of the C1-C10 segment using an amide possessing a chiral oxazolidinone auxiliary. wikipedia.orgfishersci.be Iterative aldol reactions, combined with iridium-catalyzed hydrosilylation of morpholine amides, were successfully applied to the concise synthesis of the C11-C21 polyol fragment, enabling the construction of multiple consecutive stereocenters. fishersci.atamericanelements.comontosight.aifishersci.fi

Mitsunobu Reactions in Polyol Construction

The Mitsunobu reaction is a versatile coupling reaction that facilitates the conversion of an alcohol into various functional groups, often with inversion of stereochemistry, using a phosphine (B1218219) (commonly triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD). ontosight.aiwikipedia.org In the synthesis of this compound, the Mitsunobu reaction has been utilized in the construction of polyol segments or for coupling fragments. fishersci.atamericanelements.com Specifically, it was employed in a synthetic plan to couple the C11-C21 polyol fragment with a carboxylic fragment prior to the macrocyclic ring-closing metathesis step. fishersci.atamericanelements.com This reaction is valuable for forming carbon-oxygen bonds under mild conditions with stereochemical control. ontosight.aiwikipedia.org

Development of Synthetic Analogs and Derivatives

The total synthesis of this compound has not only confirmed its structure but also opened avenues for the development of synthetic analogs and derivatives. wikipedia.orgamericanelements.comfishersci.nl The established synthetic routes provide a platform for modifying specific parts of the molecule, such as the lactone ring or the polyol side chain. For example, it has been noted that the synthetic route could be applicable to the synthesis of other stereoisomers of the lactone portion, which could provide insights into the structure-activity relationships of this compound. wikipedia.org While the provided information focuses on the synthesis of the natural product, the methodologies developed are foundational for creating structural variations to explore their chemical properties.

Structure Activity Relationship Sar Studies of Sekothrixide and Its Analogs

Principles of SAR in Natural Product Chemistry Applied to Sekothrixide

Identification of the Pharmacophore: The first step is to determine the core structural components essential for biological activity. For this compound, this would involve dissecting the molecule into its primary motifs: the 14-membered macrolactone ring, the extended polyol side chain, and specific functional groups such as hydroxyls, methyl groups, and the ester linkage. Comparative studies with other cytotoxic macrolides suggest that the macrolactone ring often serves as a scaffold to correctly orient the side chains and functional groups for target interaction acs.orgnih.gov.

Functional Group Modification: The numerous hydroxyl and methyl groups along the this compound backbone are prime candidates for modification. Systematic replacement, esterification, or etherification of the hydroxyl groups can reveal their importance in hydrogen bonding interactions with the biological target. Similarly, the removal or alteration of methyl groups can probe their role in hydrophobic interactions and conformational rigidity.

Stereochemistry: The complex stereochemistry of this compound, with its multiple chiral centers, is likely critical for its activity. The synthesis of stereoisomers (diastereomers or enantiomers) and subsequent biological evaluation is a classical approach to determine the optimal spatial arrangement of functional groups required for target binding.

Conformational Analysis: The 14-membered macrolactone ring is not a rigid structure and can adopt various conformations. The specific conformation stabilized by intramolecular interactions and substituent effects likely plays a significant role in its bioactivity. Understanding this conformational preference is key to designing analogs that are pre-organized for binding.

Correlation of Structural Motifs with Biological Activity

Based on studies of other cytotoxic macrolides, several correlations between this compound's structural motifs and its biological activity can be hypothesized.

The Macrolactone Core: The 14-membered ring is a common feature in many biologically active macrolides. Its size and flexibility are crucial for positioning other functional groups. Modifications to the ring size, such as expansion or contraction, would likely have a profound impact on activity. The ester linkage within the macrolactone is also a potential site for modification to alter stability and pharmacokinetic properties.

The Polyol Side Chain: This extended, highly oxygenated side chain is a distinguishing feature of this compound. It is probable that the hydroxyl groups on this chain are involved in critical hydrogen bonding interactions with the molecular target. Truncation or simplification of this side chain would be a key strategy to determine the minimal length and degree of oxygenation required for activity acs.orgnih.gov.

Lipophilicity and Hydrophilicity Balance: The interplay between the hydrophobic macrolactone backbone and the hydrophilic polyol side chain creates an amphipathic molecule. This balance is often crucial for cell permeability and interaction with biological membranes or protein binding sites.

To illustrate how SAR data for this compound could be presented, the following hypothetical data table outlines potential modifications and their expected impact on cytotoxic activity.

| Modification Site | Type of Modification | Hypothetical Change in Cytotoxic Activity (IC50) | Rationale |

| C-3 Hydroxyl | Esterification (e.g., acetate) | Decrease | Steric hindrance at a potential hydrogen bonding site. |

| C-5 Hydroxyl | Removal (deoxygenation) | Significant Decrease | Loss of a key hydrogen bond donor/acceptor. |

| Polyol Side Chain | Truncation (removal of C15-C21) | Complete Loss of Activity | The side chain is essential for target recognition. |

| Macrolactone | Ring opening (hydrolysis of ester) | Complete Loss of Activity | The cyclic structure is necessary for proper conformation. |

| C-4 Methyl | Removal | Moderate Decrease | Reduced hydrophobic interaction or altered conformation. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent published experimental data for this compound.

Design and Synthesis of this compound Derivatives for SAR Profiling

The rational design and synthesis of this compound derivatives are paramount for a comprehensive SAR study. Given the synthetic complexity of the natural product, a combination of semi-synthesis from the natural product (if available in sufficient quantities) and total synthesis of simplified analogs would be the most effective approach.

Semi-synthesis: This approach would involve selective chemical modification of the parent this compound molecule. For example, accessible hydroxyl groups could be acylated, alkylated, or oxidized to probe their importance.

Total Synthesis of Analogs: The total synthesis route provides the greatest flexibility for introducing profound structural changes. Key strategies would include:

Side-Chain Analogs: Synthesizing analogs with truncated, extended, or simplified polyol side chains.

Macrolactone Ring Analogs: Preparing analogs with different ring sizes (e.g., 12- or 16-membered rings) or replacing the ester linkage with a more stable amide bond.

Stereochemical Analogs: Synthesizing diastereomers of this compound to investigate the importance of the stereochemistry at specific chiral centers.

The synthesis of such derivatives would leverage modern synthetic methodologies, including asymmetric catalysis and convergent fragment coupling strategies, to efficiently access a library of compounds for biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Once a dataset of this compound analogs and their corresponding biological activities is generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to derive mathematical models that correlate chemical structure with activity.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Molecular shape, volume, and electronic properties such as partial charges and dipole moment.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model is built to relate the descriptors to the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = β₀ + β₁(logP) + β₂(TPSA) + β₃(ShapeIndex) + ...

Where TPSA is the topological polar surface area.

Model Validation and Prediction: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. A validated model can then be used to predict the activity of virtual or yet-to-be-synthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

The application of these SAR and QSAR principles to this compound will be instrumental in elucidating the molecular basis of its cytotoxicity and in guiding the design of new, more potent, and selective anticancer agents.

Mechanistic Insights into Sekothrixide S Biological Action

Molecular Targets and Binding Interactions

There is currently no publicly available scientific literature that identifies the specific molecular targets of Sekothrixide. Consequently, details regarding its binding interactions, such as the nature of the binding site, affinity, and the specific molecular forces involved, remain uncharacterized.

Cellular Pathways Modulated by this compound

The cellular pathways that are modulated by this compound have not been elucidated in published research. While its role in overcoming drug resistance suggests a potential interaction with pathways related to apoptosis, cell cycle regulation, or drug efflux pumps, no specific studies have confirmed these interactions.

Elucidation of Antimitotic Mechanisms

Although the potential for antimitotic activity has been suggested, there is no available research that elucidates the specific antimitotic mechanisms of this compound.

Microtubule Destabilization

There is no scientific evidence to date demonstrating that this compound's mechanism of action involves microtubule destabilization. Studies on its interaction with tubulin or its effects on microtubule dynamics have not been reported.

Investigations into Mechanisms Overcoming Drug Resistance

The initial discovery of this compound highlighted its effectiveness in overcoming drug resistance in cancer cells. nih.gov However, the specific mechanisms through which it achieves this are not detailed in the available scientific literature. Potential mechanisms could involve the inhibition of drug efflux pumps like P-glycoprotein, modulation of apoptosis pathways, or other cellular processes that contribute to a drug-resistant phenotype. Without dedicated research, these remain speculative.

Computational and Theoretical Chemistry in Sekothrixide Research

Conformational Analysis and Stereochemical Predictions

Sekothrixide is characterized as a diterpene lactone featuring a 14-membered macrolide ring and a lengthy side chain containing seven contiguous asymmetric centers. nih.govjst.go.jp The determination of its intricate stereochemistry has significantly benefited from computational approaches. While the relative configuration of this compound's partial fragments was established through the analysis of 1H and 13C NMR spectra, the configurations at specific positions, namely C4, C6, and C8, were initially assigned solely based on computational conformational analysis. jst.go.jpjst.go.jp

Computational conformational analysis is crucial for flexible molecules like macrolides, as their biological activity and spectroscopic properties are highly dependent on their preferred three-dimensional shapes. Studies involving researchers active in this compound synthesis have also focused on comprehensive conformational analysis of transition states in related chemical reactions, highlighting the importance of understanding conformational landscapes in complex molecule synthesis. orcid.orgkeio.ac.jp

Subsequent synthetic efforts toward this compound and comparison of the synthesized product's NMR data with that of the natural compound led to a revision of the originally proposed three-dimensional structure, specifically concerning the stereochemistry at the C4, C6, and C8 positions. jst.go.jpjst.go.jpacs.org This underscores the iterative nature of structural determination, where computational predictions guide initial assignments, and experimental results, supported by further analysis, can lead to refinements. The stereochemical outcome of macrocyclic ring-closing metathesis reactions, relevant to macrolide synthesis, is known to be influenced by subtle energy differences between substrate conformers, making accurate prediction challenging and emphasizing the need for computational analysis in such cases. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the potential energy surfaces of chemical reactions, allowing for the analysis of reaction mechanisms, the estimation of transition state energies, and the prediction of reaction pathways. rsc.orgnrel.govscienceopen.com These calculations can provide detailed insights into the elementary steps involved in a transformation, the stability of intermediates, and the factors influencing reactivity and selectivity. nrel.govscienceopen.com

While quantum chemical calculations are broadly applied in organic chemistry to understand complex reaction networks and predict outcomes, including in the development of synthetic methodologies, specific detailed applications of these methods solely for the elucidation of reaction mechanisms directly involved in the biosynthesis or synthetic routes to this compound were not explicitly detailed within the provided information. rsc.orgnrel.govscienceopen.com However, the general utility of quantum chemistry in predicting reactivity and understanding bond transformations is well-established. scienceopen.com

Spectroscopic Data Prediction and Validation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural characterization of organic molecules. For this compound, 1H and 13C NMR spectra of degradation fragments were used to confirm its relative configuration. jst.go.jpjst.go.jp The comparison of NMR data from synthesized compounds with that of natural this compound was critical in identifying discrepancies that led to the revision of its structure. jst.go.jpjst.go.jp

Computational methods, particularly Density Functional Theory (DFT), can be used to predict NMR parameters such as chemical shifts and coupling constants. ucl.ac.uk Comparing predicted NMR data with experimental spectra is a valuable technique for validating proposed structures and can help distinguish between possible stereoisomers. acs.org This approach was utilized in other studies to support proposed stereochemistry and evaluate the correctness of structural assignments by highlighting significant deviations between predicted and experimental shifts. acs.orgucl.ac.uk While the provided information highlights the use of NMR in this compound research and the potential of computational NMR prediction, specific details of computationally predicted NMR data for this compound and its validation against experimental results were not extensively described beyond the general principle and its application in structural revision. jst.go.jpkeio.ac.jpacs.orgucl.ac.uk

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking and molecular dynamics simulations are computational techniques used to model the interactions between a small molecule, such as this compound, and a biological target, typically a protein. researchgate.netacs.org Molecular docking predicts the preferred binding orientation (pose) of a ligand within a binding site and estimates the binding affinity. acs.org Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time, accounting for flexibility and environmental effects. These methods are widely used in drug discovery to prioritize compounds and understand the molecular basis of activity. researchgate.netacs.org

While molecular docking and related techniques are employed in research on various bioactive compounds, including those with anticancer activity, and molecular dynamics simulations are used to study ligand-protein interactions, specific studies detailing the application of molecular docking or dynamics simulations specifically to this compound to model its interaction with a particular biological target were not present in the provided search results. rsc.orgscienceopen.comresearchgate.netacs.orgrsc.orgoup.comeco-vector.com

Advanced Analytical Methodologies for Sekothrixide Research

High-Resolution Mass Spectrometry for Structural Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized to determine the precise molecular mass of a compound, allowing for the accurate determination of its elemental composition. measurlabs.comresearchgate.netnih.govinnovareacademics.in This precision is vital for confirming the molecular formula of Sekothrixide (C28H50O6) nih.gov and distinguishing it from compounds with very similar nominal masses.

In the context of this compound research, HRMS has been employed to confirm the identity of synthetic material by demonstrating that its high-resolution mass spectrum is identical to that of natural this compound. acs.org Beyond confirming identity, HRMS is also valuable for assessing the purity of a sample by detecting and identifying impurities based on their exact masses and fragmentation patterns. measurlabs.comresearchgate.netnih.govinnovareacademics.in The enhanced resolution of HRMS instrumentation allows for precise chemical formula prediction and comparison against databases, aiding in the identification of unknown components in a sample. researchgate.netinnovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure and chemical composition of organic compounds. wikipedia.orgsigmaaldrich.comfujifilm.com It provides detailed information about the arrangement of atoms and the connectivity between them based on the magnetic properties of atomic nuclei, particularly 1H and 13C. wikipedia.orgfujifilm.comlibretexts.org

NMR spectroscopy has played a significant role in the structural elucidation of this compound. Analysis of 1H and 13C NMR spectra of partial fragments obtained from chemical degradation of this compound was used to confirm the relative configuration of the seven continuous asymmetric centers in its side chain. acs.orgjst.go.jpjst.go.jp Furthermore, in studies involving the total synthesis of this compound, comparisons of the 1H and 13C NMR spectra between synthetic compounds and the natural product were crucial for verifying the synthesized structure and led to the revision of the originally proposed three-dimensional structure, particularly concerning the stereochemistry in the 14-membered lactone ring. acs.orgjst.go.jpjst.go.jpnih.gov Differences observed in the NMR peaks corresponding to the ketolide portion were particularly informative in these comparisons. jst.go.jpjst.go.jp

Quantitative NMR (qNMR) is another application of NMR spectroscopy that allows for the direct determination of the purity of a compound without requiring a reference substance identical to the analyte, making it suitable for evaluating the purity of natural products or synthesized compounds like this compound. fujifilm.comjst.go.jpnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of components within a mixture, enabling the isolation, identification, and quantification of individual compounds, including this compound. chromatographytoday.comlabmanager.commdpi.comwikipedia.orgsemanticscholar.orgchromatographyonline.comlcservicesltd.co.ukdrawellanalytical.com These methods separate analytes based on their differential interactions with a stationary phase and a mobile phase. wikipedia.orgsemanticscholar.orglcservicesltd.co.ukdrawellanalytical.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique suitable for analyzing soluble compounds, including those that are non-volatile or thermally labile. chromatographytoday.comlabmanager.comwikipedia.orglcservicesltd.co.ukdrawellanalytical.com Given the structure of this compound, which contains hydroxyl groups and a macrolide ring, HPLC is well-suited for its analysis. HPLC utilizes a liquid mobile phase that carries the sample through a column packed with a stationary phase. wikipedia.orglcservicesltd.co.ukdrawellanalytical.com Separation occurs based on the varying affinities of the sample components for the stationary and mobile phases. wikipedia.org

HPLC is routinely applied in pharmaceutical analysis for various purposes, including the quantification of active pharmaceutical ingredients, stability studies, and impurity profiling. labmanager.com For this compound, HPLC can be used for its separation from the producing organism extract or from synthetic reaction mixtures, its quantification in samples, and the assessment of its purity by separating and potentially quantifying related impurities. mdpi.com Hyphenated techniques like LC-MS, combining the separation power of HPLC with the detection capabilities of mass spectrometry, are particularly valuable for the identification and characterization of impurities. aurigeneservices.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a chromatographic technique primarily used for the separation and analysis of volatile and thermally stable compounds. chromatographytoday.comlabmanager.comlcservicesltd.co.ukdrawellanalytical.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. lcservicesltd.co.ukdrawellanalytical.com Separation is based on the differential partitioning of the volatile components between the gas and stationary phases. chromatographytoday.comdrawellanalytical.com

While this compound's relatively high molecular weight and presence of hydroxyl groups might make it less amenable to direct GC analysis compared to more volatile compounds, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile impurities or degradation products that might be associated with this compound samples. aurigeneservices.com GC-MS can be used for impurity profiling and identification by providing both chromatographic separation and mass spectral data for volatile components. aurigeneservices.com

X-ray Crystallography and Other Diffraction Methods for Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound, including the absolute stereochemistry of chiral centers. usm.eduwikipedia.orgnih.govutah.edulibretexts.orgyoutube.com By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the electron density can be mapped, revealing the positions of atoms and their connectivity. wikipedia.orglibretexts.org

While X-ray crystallography is a standard method for absolute stereochemistry determination, the initial assignment of configurations at the C4, C6, and C8 positions of this compound was based on computational conformational analysis. acs.orgjst.go.jpjst.go.jp Subsequent total synthesis efforts, combined with detailed NMR analysis, led to a revision of the stereochemistry at these positions. acs.orgnih.gov This suggests that obtaining suitable crystals of this compound for X-ray crystallographic analysis to determine the absolute stereochemistry of all centers may have been challenging or that other methods provided sufficient information for the structural revision. However, if suitable crystals can be obtained, X-ray crystallography remains the gold standard for unambiguous determination of absolute configuration.

Future Perspectives in Sekothrixide Research

Innovations in Synthetic Strategies for Accessing Complex Analogs

The existing total synthesis routes have provided definitive structural confirmation of Sekothrixide and offer a foundational platform for accessing the natural product. nih.govnih.gov However, future research will necessitate the development of more versatile and efficient synthetic strategies to generate a diverse library of analogs. These efforts are crucial for establishing robust structure-activity relationships (SAR) and optimizing the compound's pharmacological properties.

Future synthetic innovations could focus on several key areas:

Modular and Convergent Synthesis: Developing highly modular synthetic routes would permit the independent synthesis of key fragments of the this compound molecule (e.g., the macrolactone core and the polyketide side-chain). These fragments could then be combined in a convergent manner, allowing for the late-stage introduction of structural diversity. This approach would be significantly more efficient for generating a wide range of analogs than linear synthesis.

Diversity-Oriented Synthesis (DOS): A DOS approach could be employed to create a library of structurally diverse molecules based on the this compound scaffold. This strategy would involve designing synthetic pathways that can generate a wide range of molecular skeletons and functional group arrays from a common starting material, thereby increasing the chances of discovering analogs with novel biological activities.

Progress in these areas will be instrumental in creating a collection of this compound analogs, which will be essential for the mechanistic and biological studies outlined below.

Deeper Understanding of Biosynthetic Pathways and Metabolic Engineering

To date, the biosynthetic pathway of this compound in its producing organism, Saccharothrix sp., has not been reported. Elucidating this pathway is a critical step towards the sustainable production of this compound and its analogs through biotechnological approaches.

Future research in this domain should prioritize:

Genome Sequencing and Bioinformatic Analysis: The first step will be to sequence the genome of the producing Saccharothrix strain. Bioinformatic tools can then be used to identify the putative polyketide synthase (PKS) gene cluster responsible for this compound biosynthesis. mdpi.com The analysis of the PKS domains and tailoring enzymes within the cluster will provide initial hypotheses about the biosynthetic assembly of the molecule. nih.gov

Gene Inactivation and Heterologous Expression: To confirm the identity of the biosynthetic gene cluster, targeted gene inactivation experiments can be performed in the native producer. nih.gov Additionally, the entire gene cluster could be expressed in a heterologous host, such as Streptomyces coelicolor or Escherichia coli, to confirm its ability to produce this compound. nih.gov This would also provide a platform for metabolic engineering.

Metabolic Engineering for Enhanced Production and Novel Analogs: Once the biosynthetic pathway is understood, metabolic engineering strategies can be applied to improve the production titer of this compound. nih.gov This could involve overexpressing key biosynthetic genes, optimizing precursor supply, or deleting competing metabolic pathways. Furthermore, genetic manipulation of the PKS and tailoring enzymes could be used to generate novel "unnatural" natural products, providing a sustainable and efficient route to new this compound analogs. f1000research.com

A deeper understanding of the biosynthesis will not only enable a more environmentally friendly production method but also open up new avenues for generating structural diversity through biocatalysis.

Advanced Mechanistic Investigations and Target Validation

The initial discovery that this compound exhibits cytocidal activity against colchicine-resistant cancer cells suggests that its mechanism of action may involve overcoming multidrug resistance (MDR). mdpi.com However, the precise molecular target and the detailed mechanism remain unknown.

Future research should focus on:

Target Identification: A variety of modern chemical biology techniques can be employed to identify the molecular target(s) of this compound. These include affinity chromatography using a tagged this compound probe, activity-based protein profiling (ABPP), and computational docking studies. nih.gov Identifying the direct binding partner(s) of this compound is a crucial step in understanding its mode of action.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays will be necessary to validate the interaction and elucidate the downstream consequences of target engagement. For example, if this compound is found to inhibit an ABC transporter involved in drug efflux, studies could be conducted to characterize the kinetics of inhibition and its effect on the intracellular accumulation of other chemotherapeutic agents. nih.gov Investigating its impact on key signaling pathways involved in cell proliferation, apoptosis, and drug resistance will also be critical. nih.gov

Validation in Preclinical Models: The hypotheses generated from in vitro studies must be validated in more complex biological systems. This will involve testing the efficacy of this compound, alone and in combination with other anticancer drugs, in various cancer cell lines and in animal models of multidrug-resistant cancer.

These mechanistic studies are essential for understanding how this compound exerts its biological effects and for guiding the development of more potent and selective analogs.

Exploration of New Biological Activities and Therapeutic Potential

While the initial focus has been on its potential as an agent to combat MDR in cancer, the complex structure of this compound suggests that it may possess other valuable biological activities. The macrolide class of natural products is known for a wide range of therapeutic effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net

Future research should therefore include:

Broad Biological Screening: this compound and its synthetic analogs should be screened against a wide range of biological targets and in various disease models. This could include panels of pathogenic bacteria and fungi, various viral assays, and assays for anti-inflammatory and immunomodulatory activity. nih.gov

Exploration of Novel Therapeutic Areas: Based on the results of broad screening, promising new therapeutic applications for the this compound scaffold could be identified. For example, if potent antibacterial activity is discovered, further studies could focus on its spectrum of activity, mechanism of action against bacteria, and potential for development as a new antibiotic. acs.orgnih.gov

Combination Therapies: Given its potential to overcome drug resistance, a particularly promising area of future research will be the investigation of this compound in combination with existing drugs. mdpi.com Synergistic effects with other anticancer agents or antibiotics could lead to more effective treatment regimens and reduce the emergence of resistance.

A systematic exploration of the broader biological properties of the this compound family of molecules could reveal new and unexpected therapeutic opportunities, significantly expanding the potential impact of this fascinating natural product.

Q & A

Q. What is the molecular structure of Sekothrixide, and how can it be characterized experimentally?

this compound (C₂₈H₅₀O₆, Mw: 482.69 g/mol) is a complex organic compound with a cyclic ether backbone and multiple hydroxyl groups. Its structure includes a fused bicyclic system, as illustrated in its synthetic pathway . For characterization, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass, while X-ray crystallography can resolve its three-dimensional configuration. Purity validation requires HPLC with a polar stationary phase to separate isomers and detect impurities .

Q. What are the key steps in synthesizing this compound using Gilman reagents?

The synthesis begins with compound 159 , which undergoes dehydration and hydroxylation to form intermediate 160 . A Gilman reagent (organocopper compound) is then used to facilitate conjugate addition, producing 161 . Subsequent oxidation and cyclization yield the final product, this compound (165 ). Critical steps include temperature control during the Gilman reaction (typically −78°C to 0°C) and strict anhydrous conditions to prevent side reactions. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Yield discrepancies often arise from variations in reagent purity, solvent choice (e.g., THF vs. ether), or reaction scale. To address this:

- Conduct controlled experiments comparing anhydrous vs. non-anhydrous conditions.

- Use gas chromatography (GC) to trace volatile byproducts that may reduce yield.

- Validate reproducibility by repeating synthesis under identical conditions across multiple labs, adhering to protocols in peer-reviewed methodologies .

- Cross-reference spectral data with published results to confirm structural fidelity .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

Enantiomeric purity is critical for bioactivity studies. Recommended approaches include:

- Chiral catalysts : Use palladium-based catalysts with BINAP ligands to enhance stereoselectivity during cyclization.

- Kinetic resolution : Employ lipases or chiral stationary phases in HPLC to separate enantiomers post-synthesis.

- Circular dichroism (CD) : Monitor optical activity at each synthetic step to detect racemization early .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in biological systems?

- In vitro assays : Use fluorescence polarization to study protein binding affinity.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.

- Gene knockout models : Apply CRISPR-Cas9 to delete putative target genes in model organisms, observing phenotypic changes.

- Metabolomics : Pair LC-MS with multivariate analysis to identify metabolic pathways influenced by this compound .

Methodological Considerations

Q. What are the best practices for documenting this compound synthesis to ensure reproducibility?

- Detailed protocols : Specify reaction times, temperatures, and solvent grades (e.g., HPLC-grade vs. technical-grade).

- Supporting information : Include NMR spectra, HRMS data, and crystallographic coordinates in supplementary files.

- Negative results : Report failed attempts (e.g., alternative catalysts or solvents) to guide future studies .

Q. How can computational methods complement experimental research on this compound?

- Density functional theory (DFT) : Predict reaction pathways and transition states for key synthetic steps.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing.

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with post-hoc tests : Compare efficacy across concentration gradients.

- Bootstrap resampling : Estimate confidence intervals for small sample sizes .

Q. How should researchers address batch-to-batch variability in this compound samples?

- Quality control (QC) protocols : Implement standardized NMR and HPLC checks for each batch.

- Stability studies : Store samples under inert atmospheres and monitor degradation via accelerated aging tests.

- Collaborative validation : Share samples with independent labs to confirm consistency .

Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing this compound research involving biological testing?

- Animal studies : Adhere to ARRIVE guidelines for reporting in vivo experiments.

- Data transparency : Deposit raw spectral and assay data in public repositories (e.g., Zenodo).

- Conflict of interest : Disclose funding sources and patent applications related to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.